molecular formula C21H22N2O3 B11328852 N-(8-ethoxyquinolin-5-yl)-3-propoxybenzamide

N-(8-ethoxyquinolin-5-yl)-3-propoxybenzamide

Cat. No.: B11328852
M. Wt: 350.4 g/mol
InChI Key: NLRUVVRDNONWCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-ethoxyquinolin-5-yl)-3-propoxybenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of an ethoxy group at the 8th position of the quinoline ring and a propoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-ethoxyquinolin-5-yl)-3-propoxybenzamide typically involves the following steps:

    Formation of 8-ethoxyquinoline: The starting material, 8-hydroxyquinoline, is reacted with ethyl iodide in the presence of a base such as potassium carbonate to form 8-ethoxyquinoline.

    Formation of 3-propoxybenzoic acid: 3-hydroxybenzoic acid is reacted with propyl bromide in the presence of a base such as sodium hydroxide to form 3-propoxybenzoic acid.

    Amide Bond Formation: The final step involves the coupling of 8-ethoxyquinoline with 3-propoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(8-ethoxyquinolin-5-yl)-3-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or propoxy groups can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Biology: Investigated for its potential as a fluorescent probe for the detection of metal ions and as a ligand for the study of enzyme-substrate interactions.

    Medicine: Explored for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent due to its ability to interact with various biological targets.

    Industry: Used in the development of new materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of N-(8-ethoxyquinolin-5-yl)-3-propoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to metal ions, enzymes, and receptors, modulating their activity and function.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-ethoxyquinolin-5-yl)-2-thiophenecarboxamide
  • N-(8-ethoxyquinolin-5-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
  • N-(8-ethoxyquinolin-5-yl)sulfonyl]dodecanamide

Uniqueness

N-(8-ethoxyquinolin-5-yl)-3-propoxybenzamide is unique due to its specific structural features, such as the presence of both ethoxy and propoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-(8-ethoxyquinolin-5-yl)-3-propoxybenzamide

InChI

InChI=1S/C21H22N2O3/c1-3-13-26-16-8-5-7-15(14-16)21(24)23-18-10-11-19(25-4-2)20-17(18)9-6-12-22-20/h5-12,14H,3-4,13H2,1-2H3,(H,23,24)

InChI Key

NLRUVVRDNONWCG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.